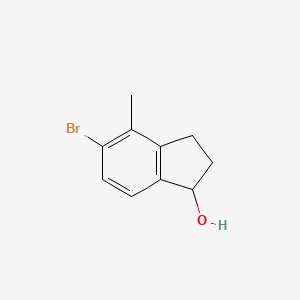

5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

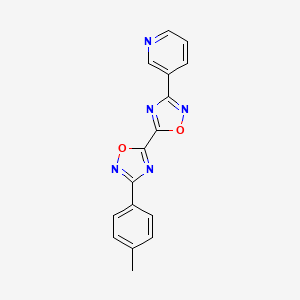

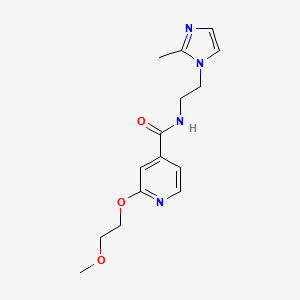

Molecular Structure Analysis

The molecular structure of “5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one” is represented by the linear formula C10H9BrO . The InChI code for this compound is 1S/C10H9BrO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4H,3,5H2,1H3 .Physical And Chemical Properties Analysis

The compound “5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one” is a solid at room temperature . It has a molecular weight of 225.08 .Scientific Research Applications

Organic Synthesis and Catalysis

5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol serves as a versatile building block in organic synthesis. For instance, it has been used in indium-mediated γ-pentadienylation of aldehydes and ketones to generate 1,4-diene systems. These systems can further undergo elimination to afford cross-conjugated triene systems, which are highly reactive towards dienophiles, leading to tandem intermolecular Diels−Alder adducts (Woo et al., 1999). Such reactions are fundamental in constructing complex molecular architectures in organic chemistry.

Cyclization Reactions

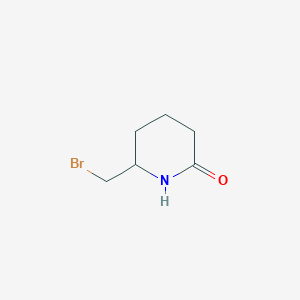

The compound has also shown utility in cyclization reactions, as seen in the copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols. This process leads to the formation of 2-methyleneoxetanes via a preferred 4-exo ring closure, demonstrating the compound's role in synthesizing cyclic structures with retained configurations (Fang & Li, 2007).

Building Blocks in Organic Synthesis

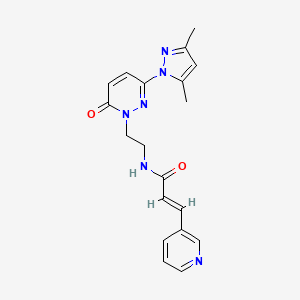

Furthermore, 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol is investigated as a building block in organic synthesis. For example, its reduction to the corresponding alcohol, reaction with primary amines to give 5-membered-aza-heterocycles, and reaction with activated methylene compounds to form 5-membered-carbocycles highlight its versatility in creating diverse molecular frameworks (Westerlund et al., 2001).

Electrocatalytic Reactions

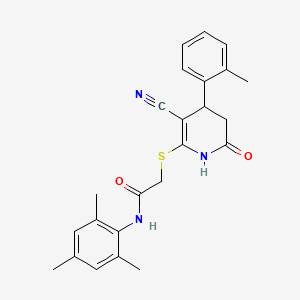

The compound is also involved in electrocatalytic reactions, such as the tandem Knoevenagel-Michael reaction, to synthesize biologically significant molecules like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). These reactions represent a facile and convenient approach for the synthesis of compounds with potential biological applications (Elinson et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would be dependent on the specific targets of the compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects, depending on its specific targets and the context of its action.

properties

IUPAC Name |

5-bromo-4-methyl-2,3-dihydro-1H-inden-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4,10,12H,3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHBHXDSGGXWSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC2O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2860450.png)

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2860455.png)

![Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2860456.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2860459.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2860461.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2860463.png)